BenchChemオンラインストアへようこそ!

N-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea

EGFR T790M/L858R Kinase Inhibition NSCLC Resistance Mutation

N-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea (CAS 866142-55-4) is a synthetic, non-fused pyrimidinylthiourea with molecular formula C17H20FN5OS and molecular weight 361.4 g/mol. The compound features a 2-thiourea-substituted pyrimidine core, a 4-fluorophenyl group at position 4, and a morpholinoethyl side chain at position 5, placing it within the broader class of 2,4,5-trisubstituted pyrimidines that have been investigated for kinase inhibition and multifunctional neurotherapeutic applications.

Molecular Formula C17H20FN5OS
Molecular Weight 361.4 g/mol
CAS No. 866142-55-4
Cat. No. B3160700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea
CAS866142-55-4
Molecular FormulaC17H20FN5OS
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CN=C(N=C2C3=CC=C(C=C3)F)NC(=S)N
InChIInChI=1S/C17H20FN5OS/c18-14-3-1-12(2-4-14)15-13(5-6-23-7-9-24-10-8-23)11-20-17(21-15)22-16(19)25/h1-4,11H,5-10H2,(H3,19,20,21,22,25)
InChIKeyJHLHUIHAVSFFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea (CAS 866142-55-4): Structural Identity and Chemotype Context for Research Procurement


N-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea (CAS 866142-55-4) is a synthetic, non-fused pyrimidinylthiourea with molecular formula C17H20FN5OS and molecular weight 361.4 g/mol [1]. The compound features a 2-thiourea-substituted pyrimidine core, a 4-fluorophenyl group at position 4, and a morpholinoethyl side chain at position 5, placing it within the broader class of 2,4,5-trisubstituted pyrimidines that have been investigated for kinase inhibition and multifunctional neurotherapeutic applications [2]. Its thiourea moiety distinguishes it structurally from closely related 2-amino or 2-urea pyrimidine analogs, altering hydrogen-bond donor/acceptor profiles, metal-chelating potential, and thione-thiol tautomeric behavior [3]. The compound is commercially available at 95% purity (AKSci) and carries PubChem CID 3765320, with a ChEMBL ID (CHEMBL3734988) linking it to curated bioactivity annotations .

Why N-[4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea Cannot Be Replaced by Generic Pyrimidine Analogs


Generic substitution among 2,4,5-trisubstituted pyrimidines fails because small changes at the 2-position—replacing thiourea (-NH-C(=S)-NH2) with amine (-NH2), urea (-NH-C(=O)-NH2), or methylthio (-S-CH3) groups—produce profound shifts in target engagement, metal-chelating capacity, and blood-brain barrier permeability [1]. In the anti-Alzheimer pyrimidinylthiourea series, the thiourea group was specifically required for dual acetylcholinesterase (AChE) inhibition and Cu²⁺-chelating antioxidant activity; urea or amine analogs at the same position showed markedly reduced multifunctional profiles [1]. Furthermore, the 4-fluorophenyl substituent contributes to π-stacking interactions and metabolic stability that are absent in 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl analogs, while the morpholinoethyl side chain modulates aqueous solubility and CNS penetration in a manner not replicated by piperidine, piperazine, or simple alkylamino replacements [2]. The quantitative consequences of these structural differentiators are detailed in Section 3.

Quantitative Differentiation Evidence for N-[4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea (CAS 866142-55-4) vs. Closest Analogs


EGFR T790M/L858R Double Mutant Kinase Inhibition: N-[4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea vs. Class Baseline

According to BindingDB curated data, CAS 866142-55-4 exhibits a Ki of 2.5 nM against the human EGFR T790M/L858R double mutant kinase, a clinically relevant gatekeeper-mutant form associated with acquired resistance to first-generation EGFR inhibitors [1]. This places the compound in the low-nanomolar potency range for this target. While direct head-to-head data with structural analogs in the same assay are not publicly available, class-level comparisons indicate that many 2-amino-substituted pyrimidines and 2-urea derivatives show significantly weaker activity against the T790M mutant due to steric and electronic incompatibility with the mutated binding pocket; the thiourea group's distinct geometry and hydrogen-bonding capacity may contribute to this retained potency [2]. Importantly, this annotation provides the only target-specific quantitative activity datum identified for this compound to date.

EGFR T790M/L858R Kinase Inhibition NSCLC Resistance Mutation

Thiourea vs. Amine at Pyrimidine 2-Position: Impact on AChE Inhibition and Metal Chelation in the Pyrimidinylthiourea Series

In the systematic structure-activity study by Li et al. (J Med Chem 2016), pyrimidinylthiourea derivatives demonstrated that the thiourea group at the 2-position was essential for dual AChE inhibition and Cu²⁺-chelating antioxidant activity. The optimized compound 5r (a close structural analog differing only in the N-alkyl substitution pattern on the thiourea) showed AChE IC50 = 0.204 µM with selectivity index (SI vs. BuChE) > 196, while the corresponding 2-amino and 2-urea analogs showed either complete loss of AChE inhibition or loss of metal-chelating capacity [1]. Although CAS 866142-55-4 itself was not the lead compound in this study, the conserved 2-thiourea pharmacophore predicts retention of metal-chelating function relative to the 2-amino analog CAS 861206-99-7 . The study further demonstrated that this thiourea-dependent chelation directly inhibited Cu²⁺-induced Aβ₁–₄₂ aggregation by 78.2% at 100 µM for compound 5r [1].

Acetylcholinesterase Inhibition Metal Chelation Alzheimer's Disease

Blood-Brain Barrier Permeability: Morpholinoethyl-Substituted Pyrimidinylthioureas vs. Non-Morpholino Analogs

The morpholinoethyl side chain at position 5 is a critical determinant of CNS penetration in the pyrimidinylthiourea class. Li et al. demonstrated that compound 5r (bearing a morpholinoethyl or structurally analogous aminoalkyl side chain) exhibited appropriate blood-brain barrier permeability both in vitro (PAMPA-BBB assay) and in vivo (mouse brain pharmacokinetics), with brain concentrations sufficient to improve memory and cognitive function in scopolamine-induced amnesia mice [1]. In contrast, pyrimidinylthiourea analogs lacking the morpholino/aminoalkyl side chain showed significantly reduced BBB penetration. Additionally, in vivo efficacy was confirmed: 5r at 20 mg/kg i.p. significantly improved cognitive performance in the Morris water maze test, reducing escape latency by approximately 40% compared to the scopolamine-treated control group [1]. While CAS 866142-55-4 incorporates the morpholinoethyl group at position 5 rather than the specific substitution pattern of 5r, the shared morpholinoethyl motif supports a class-level expectation of CNS accessibility relative to morpholino-free analogs.

Blood-Brain Barrier CNS Penetration PAMPA-BBB

Physicochemical Differentiation: Calculated LogP, H-Bond Capacity, and Rotatable Bonds – CAS 866142-55-4 vs. 2-Amino Analog CAS 861206-99-7

Computational comparison between CAS 866142-55-4 (thiourea) and its closest commercially available analog CAS 861206-99-7 (2-amine) reveals significant differences in key drug-likeness parameters relevant to target engagement and pharmacokinetics [1]. The thiourea compound has a higher hydrogen bond donor count (2 vs. 1 for the amine), increased topological polar surface area (108 Ų vs. approximately 64 Ų for the amine, estimated), and one additional heavy atom (sulfur), which collectively alter binding pharmacophore compatibility. The XLogP3 of 1.4 for CAS 866142-55-4 indicates moderate lipophilicity suitable for both CNS and systemic exposure, while the 5 rotatable bonds provide conformational flexibility for target binding. These computed properties form a quantitative basis for distinguishing procurement candidates when experimental data are unavailable.

Lipophilicity Hydrogen Bonding Drug-likeness

Recommended Research Application Scenarios for N-[4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea (CAS 866142-55-4) Based on Quantitative Evidence


EGFR T790M/L858R Resistance Mutant Biochemical Profiling and Inhibitor SAR Studies

The BindingDB-annotated Ki of 2.5 nM against the EGFR T790M/L858R double mutant [1] positions CAS 866142-55-4 as a starting point for structure-activity relationship (SAR) campaigns targeting acquired resistance in non-small cell lung cancer (NSCLC). Researchers should procure this compound when building focused libraries to explore the thiourea pharmacophore's compatibility with the sterically demanding T790M gatekeeper mutation, benchmarking against ATP-competitive inhibitors such as osimertinib. The compound's moderate XLogP3 (1.4) and hydrogen-bond donor count (2) provide a differentiated physicochemical profile relative to typical aniline-based EGFR inhibitors [2].

Multifunctional Anti-Alzheimer Agent Development Leveraging Thiourea-Dependent Metal Chelation

The pyrimidinylthiourea scaffold, for which CAS 866142-55-4 represents a structurally faithful member, has demonstrated dual AChE inhibition (IC50 = 0.204 µM for analog 5r) and Cu²⁺-mediated Aβ aggregation inhibition (~78% at 100 µM) in the J Med Chem 2016 study [3]. Researchers developing multifunctional agents for Alzheimer's disease should select CAS 866142-55-4 over the commercially available 2-amino analog (CAS 861206-99-7) because only the thiourea moiety enables the metal-chelating antioxidant function that addresses the metal ion hypothesis of AD pathogenesis—a dimension entirely absent in the amine derivative.

CNS Pharmacokinetic Probe Studies Requiring Morpholinoethyl-Dependent Brain Penetration

The 5-(2-morpholinoethyl) substituent in CAS 866142-55-4 is structurally analogous to the side chain in compound 5r, which demonstrated both in vitro PAMPA-BBB permeability and in vivo brain exposure with cognitive improvement in a scopolamine-induced amnesia mouse model (40% reduction in Morris water maze escape latency at 20 mg/kg i.p.) [3]. Researchers requiring CNS-penetrant pyrimidine probes for neurodegenerative disease models should consider CAS 866142-55-4 as a scaffold representative, while recognizing that direct BBB data for this exact compound remain to be experimentally confirmed.

Thiourea-Specific Chemical Biology Tool for Hydrogen-Bonding and Metal-Coordination Studies

The 2-thiourea group confers distinct hydrogen-bond donor/acceptor geometry and thione-thiol tautomerism not achievable with urea or amine analogs [3][4]. For chemical biology applications requiring a pyrimidine scaffold with sulfur-dependent metal coordination (Cu²⁺, Zn²⁺, Fe²⁺/³⁺), CAS 866142-55-4 provides the requisite thiourea functionality. The computed topological polar surface area (108 Ų) and hydrogen-bond donor count (2) quantitatively differentiate it from the amine analog (TPSA ~64 Ų, HBD = 1) [2], enabling researchers to match compound properties to assay-specific requirements for solubility, permeability, and target engagement.

Quote Request

Request a Quote for N-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.